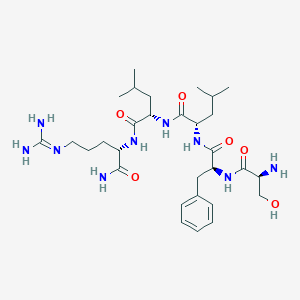

H-Ser-phe-leu-leu-arg-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-phe-leu-leu-arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

H-Ser-phe-leu-leu-arg-NH2 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

Substitution: Various nucleophiles or electrophiles depending on the specific reaction desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Applications De Recherche Scientifique

Biological Signaling

H-Ser-Phe-Leu-Leu-Arg-NH2 is primarily recognized for its role in activating protease-activated receptors (PARs), particularly PAR1. This activation triggers various intracellular signaling pathways, influencing cellular responses such as proliferation, differentiation, and apoptosis.

Case Study : Research has shown that stimulation of PAR1 with this peptide leads to increased tyrosine phosphorylation of Vav1 in Jurkat T cells, indicating its role in T-cell signaling pathways .

| Peptide | Receptor | Effect |

|---|---|---|

| This compound | PAR1 | Increases Vav1 phosphorylation |

| H-Thr-Phe-Arg-Gly-Ala-NH2 | PAR3 | Modulates immune response |

Therapeutic Potential

The peptide has been explored for its therapeutic applications, particularly in cardiovascular diseases and cancer. Its ability to modulate receptor activity makes it a candidate for drug development targeting specific signaling pathways.

Research Insights : Studies indicate that PAR1 activation can influence angiogenesis and tumor growth, suggesting potential applications in cancer therapy .

Neurobiology

In neurobiology, this compound has been implicated in neuropeptide signaling. Similar peptides are found in various organisms and are involved in modulating neuronal activity.

Example : The FMRFamide-like peptides, which share structural similarities with this compound, have been shown to affect neuronal excitability and synaptic transmission .

Mécanisme D'action

H-Ser-phe-leu-leu-arg-NH2 acts as a selective agonist for protease-activated receptor 1 (PAR-1). Upon binding to PAR-1, it induces a conformational change that activates intracellular signaling pathways. This activation leads to various physiological responses, including platelet aggregation and inflammatory responses. The molecular targets involved include G-protein-coupled receptors and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thr-Phe-Leu-Leu-Arg-NH2 (TFLLR-NH2): Another selective agonist for PAR-1, used in similar research applications.

Ser-Phe-Leu-Leu-Arg-Asn-NH2: A closely related peptide with similar biological activity.

Uniqueness

H-Ser-phe-leu-leu-arg-NH2 is unique due to its specific sequence and high affinity for PAR-1. This makes it a valuable tool in studying PAR-1-mediated signaling pathways and developing therapeutic agents targeting this receptor .

Activité Biologique

H-Ser-phe-leu-leu-arg-NH2, also known as Thrombin Receptor Activator Peptide 5 (TRAP-5), is a synthetic hexapeptide that has garnered attention due to its significant biological activity, particularly in the context of protease-activated receptor 1 (PAR-1) signaling pathways. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C30H50N8O7

- Molecular Weight : 634.77 g/mol

- CAS Number : 141923-41-3

The peptide consists of the amino acid sequence this compound, characterized by a cyclic backbone and aromatic residues which contribute to its biological function.

This compound acts primarily as an agonist for PAR-1 , a receptor that plays a crucial role in various physiological processes, including platelet aggregation and inflammation. Upon binding to PAR-1, this peptide initiates intracellular signaling cascades that lead to cellular responses such as:

- Platelet Activation : Enhances platelet aggregation, which is vital for hemostasis.

- Inflammatory Response Modulation : Influences the release of inflammatory mediators.

The peptide's action mimics that of thrombin, a key enzyme in the coagulation cascade, thereby facilitating its study in thrombotic diseases.

Research Applications

- Cell Signaling Studies : Utilized to investigate the activation mechanisms of PAR-1 and downstream signaling pathways.

- Peptide Synthesis Studies : Serves as a model compound in solid-phase peptide synthesis (SPPS) protocols.

Medical Applications

- Therapeutic Potential : Investigated for use in conditions involving excessive platelet aggregation, such as cardiovascular diseases.

- Diagnostic Assays : Employed as a reference standard in pharmaceutical testing for drugs targeting thrombin receptors.

Comparative Analysis with Similar Compounds

| Compound Name | Sequence | Biological Activity |

|---|---|---|

| This compound | This compound | PAR-1 agonist; enhances platelet aggregation |

| Thr-Phe-Leu-Leu-Arg-NH2 | Thr-Phe-Leu-Leu-Arg-NH2 | Selective PAR-1 agonist |

| Ser-Phe-Leu-Leu-Arg-Asn-NH2 | Ser-Phe-Leu-Leu-Arg-Asn-NH2 | Similar activity with slight variations |

Case Studies and Research Findings

A variety of studies have highlighted the biological activity of this compound:

- Study on Platelet Aggregation :

- Inflammation Modulation :

- Therapeutic Development :

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBPTZOOUNAWQA-LSBAASHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.